

# "D-Psicose vs erythritol: a comparison of properties"

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## Compound of Interest

Compound Name: *D-Psicose-d*

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## An Objective Comparison of D-Psicose and Erythritol for Scientific Applications

This guide provides a comprehensive comparison of D-Psicose (also known as D-Allulose) and erythritol, two sugar substitutes of significant interest in research, food science, and pharmaceutical development. The following sections detail their physicochemical properties, metabolic fates, and physiological effects, supported by experimental data and methodologies.

## Physicochemical Properties

D-Psicose, a rare sugar, is a C-3 epimer of D-fructose, while erythritol is a four-carbon sugar alcohol (polyol).<sup>[1][2]</sup> Both are utilized as low-calorie sweeteners, but their chemical structures and properties differ, influencing their applications.<sup>[1][3][4]</sup>

Property	D-Psicose (Allulose)	Erythritol
Molecular Formula	$C_6H_{12}O_6$ <a href="#">[4]</a> <a href="#">[5]</a>	$C_4H_{10}O_6$
Molecular Weight	180.16 g/mol <a href="#">[4]</a> <a href="#">[5]</a>	122.12 g/mol
Sweetness (vs. Sucrose)	~70% <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>	~70-80% <a href="#">[6]</a> <a href="#">[8]</a>
Caloric Value (kcal/g)	~0.2 - 0.4 kcal/g <a href="#">[1]</a>	~0 kcal/g <a href="#">[9]</a> <a href="#">[10]</a>
Glycemic Index	Very low / Negligible <a href="#">[1]</a>	Zero <a href="#">[9]</a>
Natural Occurrence	Trace amounts in wheat, figs, raisins, maple syrup <a href="#">[1]</a> <a href="#">[6]</a>	Naturally in some fruits (grapes, pears) and fermented foods <a href="#">[9]</a> <a href="#">[11]</a>
Solubility in Water	Highly soluble (~1.0 kg/L ) <a href="#">[12]</a>	Soluble
Maillard Reaction	Undergoes Maillard reaction, leading to browning <a href="#">[4]</a> <a href="#">[7]</a>	Does not undergo Maillard reaction

## Metabolic Fate and Physiological Effects

### Absorption and Metabolism

D-Psicose: This rare sugar is absorbed by the body but not metabolized, meaning it provides almost no calories.[\[5\]](#)[\[6\]](#) It is largely excreted from the body unchanged.[\[1\]](#)

Erythritol: Approximately 90% of ingested erythritol is rapidly absorbed in the small intestine and excreted unchanged in the urine.[\[13\]](#) This efficient absorption and excretion pathway contributes to its high digestive tolerance compared to other polyols.[\[9\]](#) However, recent studies have shown that erythritol can be metabolized in a small, dose-dependent amount into erythronate.[\[14\]](#)[\[15\]](#)

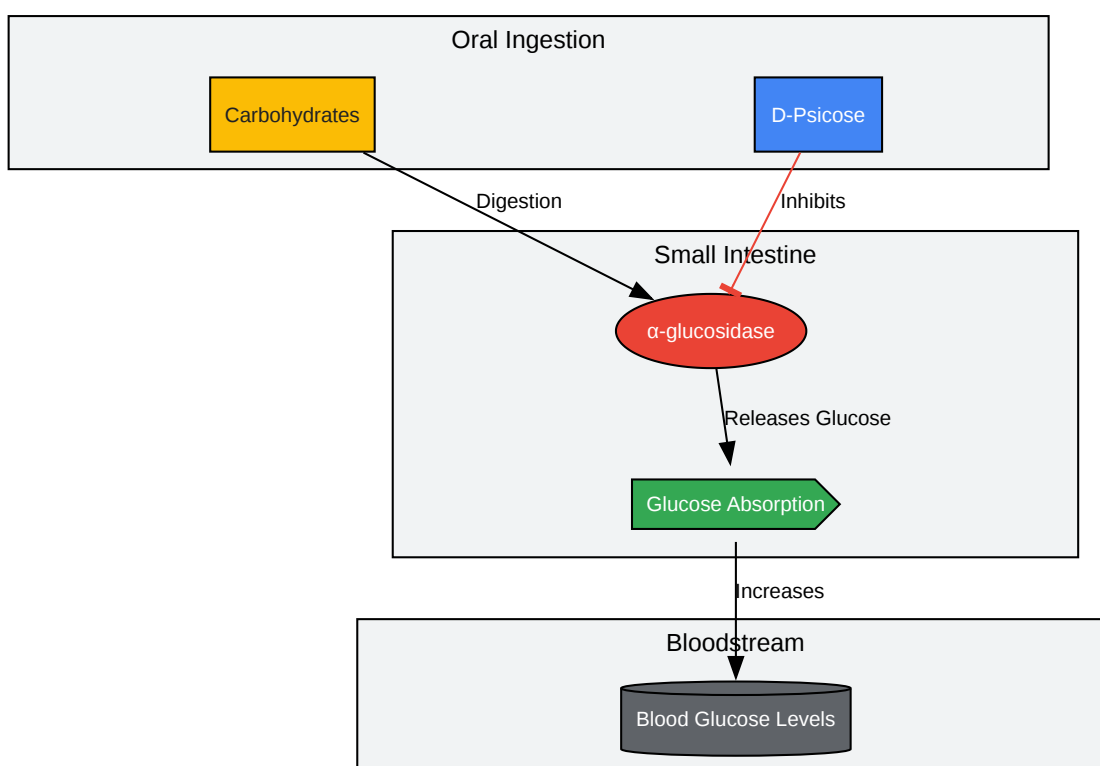
### Glycemic and Insulinemic Response

Both D-Psicose and erythritol have a negligible impact on blood glucose and insulin levels, making them suitable for individuals with diabetes or those monitoring glucose control.[\[6\]](#)[\[10\]](#)

- D-Psicose: Studies in healthy humans have shown that D-Psicose does not raise blood glucose or insulin concentrations when administered alone.[\[16\]](#) Furthermore, when co-

administered with carbohydrates like maltodextrin or sucrose, D-Psicose can significantly suppress the postprandial glycemic response.[16][17][18] This effect is attributed to its ability to inhibit intestinal  $\alpha$ -glucosidase enzymes (sucrase and maltase), which delays carbohydrate digestion.[17][18]

- Erythritol: Research confirms that erythritol has no effect on blood glucose or insulin levels.  
[9][10]



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D-Psicose mechanism for suppressing glycemic response.

## Gastrointestinal Effects and Satiety Hormones

Both sweeteners can stimulate the release of gastrointestinal hormones associated with satiety.

- D-Psicose: Can stimulate the release of glucagon-like peptide-1 (GLP-1), which helps suppress food intake and glycemia.[19][20]
- Erythritol: Acute administration of erythritol has been shown to induce the secretion of GLP-1, cholecystokinin (CCK), and peptide tyrosine tyrosine (PYY).[21][22] Studies have also found that erythritol can delay gastric emptying and increase feelings of fullness.[21][23]

While both are generally well-tolerated, excessive consumption can lead to gastrointestinal discomfort. The maximum non-effective dose of D-Psicose for causing diarrhea is reported as 0.55 g/kg of body weight, which is higher than most sugar alcohols but lower than that of erythritol (0.66–1.0+ g/kg).[1]

## Effects on Microbiota

### Gut Microbiota:

- D-Psicose: The impact of D-Psicose on the gut microbiome is an area of active research. Some studies in mice suggest that D-Psicose intervention can alter the gut microbiota composition. One study on mice with DSS-induced colitis found that D-Psicose aggravated the condition, potentially by causing microbiota dysfunction, including a decrease in beneficial bacteria like Akkermansia and Lactobacillus and a reduction in short-chain fatty acid production.[24][25]
- Erythritol: The majority of erythritol is absorbed before it reaches the large intestine, limiting its interaction with the gut microbiota.

### Oral Microbiota:

- D-Psicose: Not extensively studied in relation to oral health.
- Erythritol: Erythritol is non-cariogenic as it is not metabolized by oral bacteria that produce enamel-damaging acids.[9] Research has shown that erythritol is effective in managing oral health by decreasing the weight of dental plaque, inhibiting the growth of Streptococcus mutans, and reducing the overall incidence of dental caries, with some studies suggesting it is more effective than xylitol and sorbitol.[11][26][27]

## Safety and Regulatory Status

Both D-Psicose and erythritol are considered safe for consumption by major regulatory bodies.

- D-Psicose (Allulose): Has been granted "Generally Recognized as Safe" (GRAS) status by the U.S. Food and Drug Administration (FDA).[4]
- Erythritol: Is also GRAS in the USA and approved for use in foods in many other countries. [10][26] The World Health Organization (WHO) and FAO Expert Committee on Food Additives assigned an acceptable daily intake that is "not specified," indicating a high level of safety.[10]

However, a recent study has suggested a potential link between higher circulating levels of erythritol and an increased risk of major adverse cardiovascular events like heart attack or stroke, noting that erythritol enhanced platelet adhesion and thrombosis potential in laboratory and animal models.[8][10] It is important to note that the study also pointed out that the body naturally produces erythritol and higher levels could be a biomarker of metabolic dysfunction, making it unclear if dietary erythritol was the cause.[28] Further research is needed to clarify these findings.

## Experimental Protocols

### Glycemic Response Study (Human)

This section details a typical methodology for evaluating the postprandial blood glucose suppression effect of D-Psicose.

- Study Design: A randomized, single-blind or double-blind, placebo-controlled crossover study is commonly used.[16][19]
- Subjects: Healthy adult volunteers or individuals with borderline diabetes are recruited.[16] [19] Subjects typically undergo a fasting period (e.g., overnight) before the experiment.[29]
- Intervention: Subjects consume a test beverage or meal. For example, a beverage containing 75g of maltodextrin alone (control) or with varying doses of D-Psicose (e.g., 2.5g, 5g, 7.5g).[16] A washout period of at least one week is maintained between test sessions. [16]

- Data Collection: Blood samples are collected from the subjects at baseline (0 minutes) and at regular intervals post-ingestion (e.g., 30, 60, 90, and 120 minutes).<sup>[16][19]</sup>
- Analysis: Plasma is separated from the blood samples, and glucose and insulin concentrations are determined using standard assay kits.<sup>[17]</sup> The area under the curve (AUC) for glucose and insulin responses is calculated to compare the effects of the different test meals.



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Workflow for a human glycemic response study.

## Absorption and Metabolism Study (Human)

This protocol describes a method to determine the absorption and metabolism of sweeteners like erythritol.

- Study Design: A randomized, double-blind, dose-ranging study.[14][15]
- Subjects: Healthy lean participants are recruited and fasted overnight for 10 hours.[13]
- Intervention: An antecubital catheter is inserted for blood sampling.[13] A feeding tube is placed to administer the substances intragastrically, bypassing taste and smell cues.[13] Subjects receive solutions of varying doses of the sweetener (e.g., 10g, 25g, or 50g of erythritol in 300 mL of water) on different study days in a randomized order.[13][14]
- Data Collection: Blood samples are taken at fixed time intervals after administration.[14]
- Analysis: Plasma concentrations of the sweetener (e.g., erythritol) and its potential metabolites (e.g., erythronate) are measured using techniques like gas chromatography-mass spectrometry (GC-MS).[14][15] Pharmacokinetic parameters such as the area under the curve (AUC) and maximum plasma concentration (Cmax) are calculated.[15]

## Conclusion

D-Psicose and erythritol are both effective low-calorie, low-glycemic sugar substitutes with distinct properties that make them suitable for different applications.

- D-Psicose is notable for its ability to undergo the Maillard reaction, making it a functional ingredient in baked goods.[4] Its potential to actively suppress postprandial hyperglycemia by inhibiting carbohydrate-digesting enzymes presents a significant therapeutic advantage.[17][18]
- Erythritol stands out for its excellent digestive tolerance and proven benefits for oral health, including caries prevention.[9][26] Its zero-calorie and non-glycemic nature are well-established.[9]

The choice between D-Psicose and erythritol will depend on the specific requirements of the intended application, whether it be for food formulation, clinical nutrition, or pharmaceutical development. Researchers should consider the browning capability and glycemic suppression of D-Psicose versus the high digestive tolerance and oral health benefits of erythritol. Further research into their long-term effects on the gut microbiome and cardiovascular health will continue to refine their roles in human health and nutrition.

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